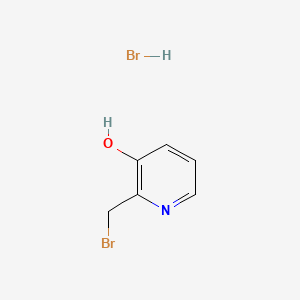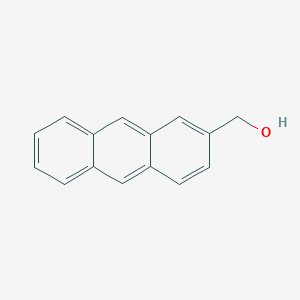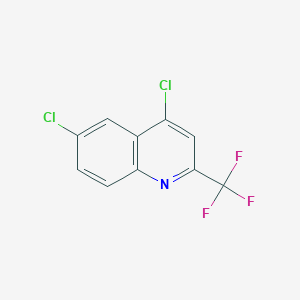
4,6-Dichloro-2-(trifluoromethyl)quinoline
Overview
Description
4,6-Dichloro-2-(trifluoromethyl)quinoline (4,6-DCQ) is an organofluorine compound that has been studied for its potential applications in pharmaceuticals, agrochemicals, and biocides. It is a small molecule that has a broad range of pharmacological properties and is used in a variety of research applications. This article will discuss the synthesis method for 4,6-DCQ, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Photovoltaic and Optical Applications
4,6-Dichloro-2-(trifluoromethyl)quinoline derivatives have been studied for their potential applications in photovoltaic devices and organic–inorganic photodiode fabrication. Films of these quinoline derivatives, specifically those modified with chlorophenyl groups, have shown promising photovoltaic properties when deposited using thermal evaporation techniques. Their electrical properties, including current–voltage characteristics under dark and illumination conditions, suggest their suitability for use as photodiodes. The presence of chlorophenyl groups has been found to improve diode parameters, indicating the potential of these compounds in enhancing the efficiency of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
In addition to their photovoltaic properties, this compound derivatives exhibit interesting structural and optical characteristics. When formed into thin films, these compounds retain their polycrystalline nature and exhibit significant absorption parameters and optical properties, including molar extinction coefficient and oscillator strength. These features suggest that such quinoline derivatives could have applications in areas requiring materials with specific optical properties, such as in optical sensors or advanced photonic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescence and AIE Properties
Studies on tri-fluoromethyl substituted quinoxaline derivatives, which are structurally similar to this compound, have shown that these compounds exhibit strong fluorescence and aggregation-induced emission (AIE) properties. These properties are attributed to the presence of electron-withdrawing trifluoromethyl groups and electron-donating phenyl units, facilitating intramolecular charge transfer. Such compounds display fluorescence in solid state and AIE due to restricted intramolecular rotation, making them potential candidates for use in fluorescence imaging, organic light-emitting diodes (OLEDs), and as probes in bioimaging applications (Rajalakshmi & Palanisami, 2020).
Anticancer Activity
Quinoline derivatives, including those with 4,6-dichloro-2-(trifluoromethyl) configurations, have been explored for their potential anticancer activities. These compounds have been found to inhibit various cancer-related pathways, including tyrosine kinases, proteasome, and DNA repair mechanisms. Their synthetic versatility allows for the generation of structurally diverse derivatives, which can be tailored for specific anticancer activities. The broad spectrum of biological and biochemical activities of quinoline compounds makes them significant in the development of new anticancer drugs (Solomon & Lee, 2011).
Properties
IUPAC Name |
4,6-dichloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBXFYJUELGZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371669 | |
| Record name | 4,6-dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-33-7 | |
| Record name | 4,6-dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


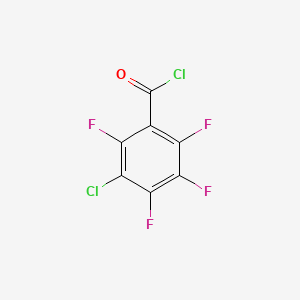
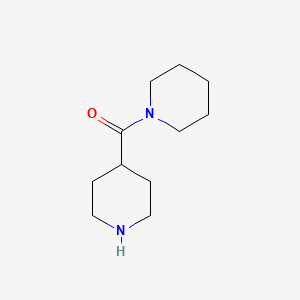
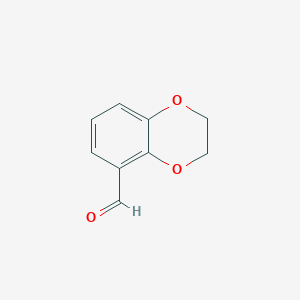
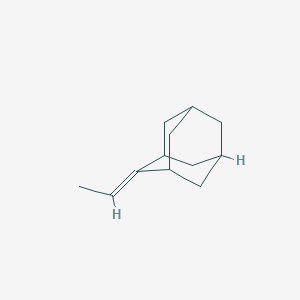
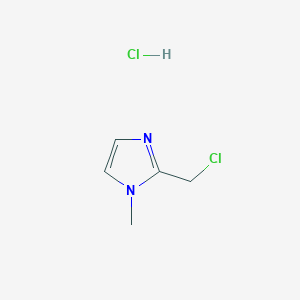

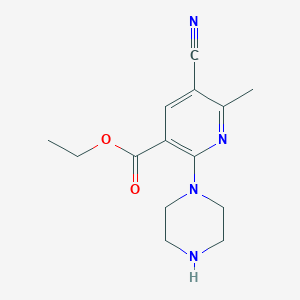
![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)
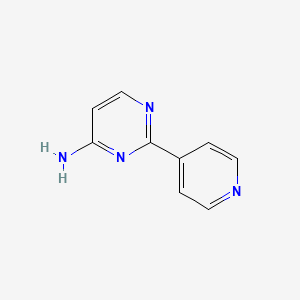

![Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride](/img/structure/B1586651.png)
